Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate
Description
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14(17)11-15(9-10-15)16(2)12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
LMJLDGSNUISHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation to Form Cyclopropylacetate Core
One well-documented approach to synthesize the cyclopropylacetate intermediate uses the reaction of a cinnamic acid derivative converted to a Weinreb amide, followed by cyclopropanation with sulfur ylide generated in situ from trimethylsulfoxonium iodide and sodium hydride. This method affords the cyclopropane ring with good stereochemical control.
- Starting material: trans-4-methoxycinnamic acid or related derivative.
- Conversion to Weinreb amide via reaction with N,O-dimethylhydroxylamine hydrochloride and isobutylchloroformate in dry DMF at low temperature (-5°C to room temperature).
- Cyclopropanation by addition of sulfur ylide generated from trimethylsulfoxonium iodide and sodium hydride.
- Workup and purification by chromatography.
This sequence yields ethyl [2-(4-hydroxyphenyl)cyclopropyl]acetate or related esters as intermediates for further functionalization.
Amination: Introduction of Benzyl(methyl)amino Group
The key amino substituent, benzyl(methyl)amino, is introduced by nucleophilic substitution on the cyclopropylacetate intermediate or by reductive amination of a corresponding aldehyde or ketone precursor.
- Reductive amination can be performed by reacting the cyclopropylacetate aldehyde intermediate with benzyl(methyl)amine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Alternatively, nucleophilic substitution of a leaving group on the cyclopropyl ring with benzyl(methyl)amine under basic conditions (e.g., triethylamine in dry solvent) can be employed.
These methods require careful control to avoid ring opening or racemization of the cyclopropane ring.
Esterification and Coupling Reactions
The ethyl ester functionality is typically introduced or preserved throughout the synthesis. In some methods, esterification is achieved by:
- Direct esterification of the corresponding acid with ethanol under acidic conditions.
- Use of coupling reagents such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (a Yamaguchi-type reagent) for racemization-free esterification or amidation.
The Yamaguchi reagent variant allows for mild and efficient ester formation with good yields and minimal racemization, which is critical for maintaining stereochemical integrity.
Purification and Characterization
- Purification is commonly performed by silica gel column chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures).
- Crystallization from solvents such as hexane or ethanol is also used for final purification.
- Characterization includes NMR spectroscopy (^1H, ^13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Data Table Summarizing Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Weinreb amide formation | trans-4-methoxycinnamic acid, N,O-dimethylhydroxylamine, isobutylchloroformate, DMF, 0 to RT | ~85-90 | Low temperature control (-5°C to RT) |
| Cyclopropanation | Trimethylsulfoxonium iodide, NaH, dry solvent | ~70-80 | Generates cyclopropyl ring with stereocontrol |
| Amination (Reductive) | Benzyl(methyl)amine, NaBH3CN or catalytic hydrogenation | 65-75 | Avoids ring opening, careful pH control |
| Esterification | (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, EtOH, base | 75-90 | Racemization-free, mild conditions |
| Purification | Silica gel chromatography, recrystallization | - | Purity confirmed by NMR, IR, HRMS |
Research Outcomes and Analysis
- The use of sulfur ylide-mediated cyclopropanation is advantageous for forming the cyclopropylacetate core with high stereoselectivity and yield.
- Reductive amination with benzyl(methyl)amine provides a straightforward route to introduce the amino substituent without compromising the cyclopropane ring integrity.
- Application of advanced coupling reagents like the modified Yamaguchi reagent ensures esterification proceeds without racemization, which is essential for bioactive compounds.
- Overall yields for the multi-step synthesis typically range from 40% to 70% depending on purification efficiency and reaction optimization.
- The described methods are scalable and have been adapted for related cyclopropyl amino acid derivatives, indicating robustness and versatility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate with key analogs:
Physicochemical and Reactivity Insights
- Lipophilicity: The benzyl(methyl)amino group in the target compound increases logP compared to analogs with smaller substituents (e.g., aminomethyl or mercaptomethyl groups) .
- Solubility : The ethyl ester improves organic-phase solubility relative to methyl esters, while hydrochloride salts (e.g., CAS 1417805-94-7) enhance aqueous solubility .
- Stability: Mercaptomethyl derivatives (CAS 152922-73-1) may exhibit higher reactivity due to the thiol group, posing oxidative instability risks compared to the stable benzyl(methyl)amino group .
- Synthetic Utility : Dual cyclopropane structures (e.g., CAS-related compound in ) introduce synthetic complexity but offer unique conformational constraints for drug design.
Pharmacological and Industrial Relevance
- Target Compound : Likely used in central nervous system (CNS) drug candidates due to the benzyl group’s ability to cross the blood-brain barrier .
- Methyl 1-(Mercaptomethyl)cyclopropaneacetate: Potential applications in chelation therapy or metalloenzyme inhibition due to thiol reactivity .
- Hydrochloride Salt (CAS 1417805-94-7) : Suitable for ionic interactions in API formulations, improving bioavailability .
Biological Activity
Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 233.29 g/mol
This compound features a cyclopropyl ring, which is known for its unique strain and reactivity, making it an interesting subject for biological activity studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Ligand Interaction : The dimethylamino group can act as a ligand for metal ions, facilitating catalytic reactions.
- Membrane Interaction : The lipophilic nature of the benzyl group allows the compound to interact effectively with biological membranes, enhancing its bioavailability and efficacy.
- Hydrogen Bonding : The amino acetate moiety participates in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various microorganisms, including:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrated antifungal properties against species like Candida albicans and Aspergillus fumigatus .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : this compound can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:
- Inhibition of AChE : The compound's ability to inhibit AChE suggests potential therapeutic applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, various concentrations were tested against a range of pathogens. The results indicated a dose-dependent inhibition of microbial growth, with significant activity noted at concentrations above 50 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Study 2: Anticancer Activity
A study exploring the anticancer properties involved treating human cancer cell lines with varying concentrations of the compound. The results showed a significant reduction in cell viability.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
